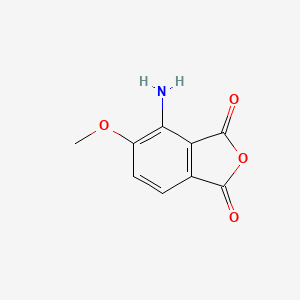

3-Amino-4-methoxy-phthalic anhydride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

4-amino-5-methoxy-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H7NO4/c1-13-5-3-2-4-6(7(5)10)9(12)14-8(4)11/h2-3H,10H2,1H3 |

InChI Key |

LPUADELXUOFSNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)OC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Methoxy Phthalic Anhydride and Analogous Structures

Classical Synthetic Approaches

Traditional methods for synthesizing amino-substituted phthalic anhydrides have long relied on robust and well-documented chemical transformations. These foundational strategies, primarily involving the reduction of nitro groups and sequential amidation-cyclization reactions, remain relevant in chemical synthesis.

A principal and highly effective route to amino-substituted phthalic anhydrides is the catalytic reduction of the corresponding nitro-substituted precursors. google.com The synthesis of 3-Amino-4-methoxy-phthalic anhydride (B1165640) typically starts from 3-Nitro-4-methoxy-phthalic acid or its anhydride. The core of this methodology is the selective reduction of the nitro (-NO₂) group to an amino (-NH₂) group, a transformation for which a variety of catalytic systems have been proven effective. acs.orgmdpi.com

Catalytic hydrogenation is a widely employed technique, often utilizing heterogeneous catalysts. Palladium on charcoal (Pd/C) is a frequently cited catalyst for this purpose, facilitating the reaction under a hydrogen atmosphere. google.comjst.go.jp For instance, the reduction of 3-nitrophthalic acid to 3-aminophthalic acid has been successfully carried out using 5% palladium-charcoal in glacial acetic acid at room temperature and atmospheric pressure. jst.go.jp This method is valued for its high yields and the relative ease of product isolation, as the catalyst can be simply filtered off post-reaction. google.com The process is broadly applicable to a range of functionalized aryl and heteroaryl nitro compounds, which are often cleanly reduced to the corresponding amines in high yields. chemistryviews.org

Alternative reduction systems include the use of metals like iron or zinc in acidic media, although these can sometimes lead to harsher reaction conditions and more complex purification procedures. mdpi.com The choice of catalyst and reaction conditions can be tailored to accommodate other functional groups present on the aromatic ring, ensuring the chemoselectivity of the nitro group reduction. chemistryviews.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Nitro Group Reduction

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature, atmospheric pressure, organic solvent (e.g., ethanol, acetic acid) | High efficiency, clean reaction, easy catalyst removal. google.comjst.go.jp |

| Iron (Fe) / Acid (e.g., HCl) | In situ from metal/acid | Elevated temperature | Cost-effective, robust. mdpi.com |

| Ammonium (B1175870) Formate / Pd/C | Formate decomposition | Mild temperature, solvent or solvent-free | Transfer hydrogenation, avoids gaseous H₂, can be done mechanochemically. mdpi.com |

| Sodium Borohydride (NaBH₄) / Catalyst | Hydride transfer | Mild conditions | Good selectivity, rapid kinetics. mdpi.comresearchgate.net |

An alternative classical approach involves building the molecule through a series of steps culminating in the formation of the anhydride ring. This typically begins with a substituted benzene (B151609) derivative that undergoes amidation followed by intramolecular cyclization. For phthalimide (B116566) synthesis, a related reaction, phthalic anhydride is reacted with an amine. rsc.orgsphinxsai.com The synthesis of the anhydride itself can be viewed as the dehydration of the corresponding dicarboxylic acid, phthalic acid. wikipedia.org

In a hypothetical multi-step synthesis for an amino-phthalic anhydride, one might start with a trimellitic acid derivative. The process could involve the selective amidation of one of the carboxylic acid groups. The resulting amic acid can then be induced to cyclize, often through dehydration with reagents like acetic anhydride or by heating, to form the imide ring. orientjchem.org While this example leads to an imide, a similar principle applies to anhydride formation from dicarboxylic acids. The synthesis of 3-acetylaminophthalic anhydride, for example, is achieved by heating 3-aminophthalic acid with acetic anhydride, which facilitates the cyclization to the anhydride. jst.go.jp

Contemporary and Advanced Synthetic Protocols

Modern organic synthesis emphasizes efficiency, speed, and sustainability. In the context of preparing 3-Amino-4-methoxy-phthalic anhydride and its analogs, this has led to the adoption of advanced techniques that enhance reaction rates and reduce environmental impact.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to mere minutes. eijppr.com In the synthesis of phthalimide derivatives from phthalic anhydrides, microwave-assisted methods have proven to be simple, extremely fast, and high-yielding. epa.govniscpr.res.in This technique often allows for reactions to be carried out under solvent-free or "dry" conditions, which aligns with the principles of green chemistry. epa.gov

The application of microwave energy can lead to a considerable increase in yield and a remarkable reduction in reaction time compared to conventional heating methods. tandfonline.com For example, the reaction of phthalic anhydrides with various amines or amino acids is significantly accelerated, proceeding efficiently in quantitative yields within seconds. niscpr.res.in This rapid and efficient heating can be particularly advantageous for the cyclization step in anhydride or imide formation.

Table 2: Microwave-Assisted vs. Conventional Heating for Phthalimide Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

| Phthalic Anhydride + Amino Acids | Microwave (solvent-free) | Seconds to minutes | Excellent | epa.govniscpr.res.in |

| Phthalic Anhydride + Amino Acids | Conventional Heating | Hours | Good to high | sphinxsai.com |

| Nitrophthalic Anhydrides + Hydroxylamine (B1172632) HCl | Microwave | Short time | High | tandfonline.com |

| Nitrophthalic Anhydrides + Hydroxylamine HCl | Conventional Heating | Longer time | Low | tandfonline.com |

Research continues into novel and more efficient catalytic systems for the synthesis of aromatic amines and related compounds. Beyond traditional Pd/C, a variety of metal catalysts and supports are being investigated. Supported nickel catalysts, for instance, have been studied for the selective hydrogenation of phthalic anhydride. researchgate.net The choice of support material (e.g., SiO₂, TiO₂, Al₂O₃) and preparation method can significantly influence the catalyst's activity and selectivity. researchgate.net

Modern approaches also explore homogeneous catalysis and the use of organometallic complexes that can offer higher selectivity under milder conditions. For the key step of nitro group reduction, catalyst systems that operate efficiently in green solvents like water have been developed. This can be achieved by using surfactants that form nanomicelles, creating a microenvironment where the reaction between the water-insoluble substrate and the catalyst can occur efficiently. chemistryviews.org Such systems not only improve the environmental profile of the synthesis but can also allow for the catalyst and surfactant to be recycled. chemistryviews.org

A major focus of contemporary synthesis is the reduction or elimination of volatile organic solvents. This has led to the development of solvent-free reaction conditions, often in conjunction with other advanced techniques like microwave irradiation or mechanochemistry. mdpi.comepa.gov

Mechanochemical synthesis, which involves conducting reactions in the solid state via grinding or milling, represents a significant advancement in solvent-free chemistry. mdpi.com The catalytic transfer hydrogenation of aromatic nitro compounds has been successfully demonstrated using mechanochemical ball milling. mdpi.comsemanticscholar.org In this method, the nitro-precursor, a hydrogen donor like ammonium formate, and a catalyst (e.g., Pd/C) are milled together, leading to a clean and efficient reduction to the corresponding amine. mdpi.com This approach is not only environmentally benign but also simplifies product isolation and purification. Similarly, microwave-assisted syntheses of phthalimide derivatives have been effectively performed under solventless conditions, where the neat reactants are irradiated, often in the presence of a solid support or a catalytic amount of a high-dielectric solvent like DMF. epa.govniscpr.res.in

Challenges and Strategies in Regioselective Synthesis

A key precursor for this compound is 3-amino-4-methoxybenzoic acid. The synthesis of this precursor itself requires careful regiochemical control. For instance, starting from a suitably substituted nitrobenzene (B124822) derivative allows for the introduction of the amino group via reduction at a later stage, mitigating its powerful and sometimes problematic directing influence during the initial synthetic steps.

Once 3-amino-4-methoxybenzoic acid is obtained, the introduction of a second carboxyl group (or a precursor) at the adjacent C5 position is the crucial and most challenging step. The directing effects of the existing substituents play a pivotal role here. The amino group is generally a stronger activating group than the methoxy (B1213986) group, and its directing effect would be expected to dominate.

Directed ortho-Metalation (DoM) as a Key Strategy

A powerful strategy to overcome the challenge of regioselectivity is Directed ortho-Metalation (DoM) . This technique utilizes a directing metalation group (DMG) on the aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate the ortho position exclusively. The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group with high regioselectivity.

In the context of synthesizing 4-amino-5-methoxyphthalic acid (the precursor to this compound), the substituents on a 3-amino-4-methoxybenzoic acid derivative can act as DMGs. However, the presence of multiple potential directing groups requires careful consideration and strategic manipulation. The acidic proton of the carboxylic acid must be removed first, and the amino group must typically be protected (e.g., as a pivaloyl or BOC amide) to prevent it from reacting with the organolithium reagent.

The regiochemical outcome of the lithiation step is then a competition between the directing power of the protected amino group, the methoxy group, and the carboxylate. The carboxylate group is a powerful DMG, directing lithiation to the C2 and C6 positions. The protected amino group also directs ortho to itself. The methoxy group is a somewhat weaker DMG. The final regioselectivity will depend on the specific protecting group used, the organolithium reagent, and the reaction conditions.

For a protected derivative of 3-amino-4-methoxybenzoic acid, lithiation is expected to occur at the C5 position, directed by the concerted action of the protected amino and methoxy groups, and potentially influenced by the carboxylate. Quenching the resulting organolithium species with CO2 would then yield the desired 4-amino-5-methoxyphthalic acid. Subsequent dehydration would provide this compound.

Alternative Strategies and Considerations

While DoM is a promising approach, other strategies for regioselective synthesis can be considered. These include:

Diels-Alder Reactions: Building the substituted aromatic ring from acyclic precursors via a Diels-Alder cycloaddition can offer excellent control over substituent placement. For example, the reaction of a suitably substituted furan (B31954) with maleic anhydride can lead to a phthalic anhydride derivative after a subsequent aromatization step.

Palladium-Catalyzed C-H Functionalization: Modern cross-coupling reactions catalyzed by transition metals like palladium offer powerful tools for the direct and regioselective introduction of functional groups onto aromatic rings. The choice of directing group and ligand is crucial for achieving the desired regioselectivity.

The success of any synthetic route to this compound and its analogs hinges on a deep understanding of the electronic and steric factors governing aromatic substitution and the strategic application of modern synthetic methodologies to control the regiochemical outcome.

Research Findings on Regioselective Synthesis

| Strategy | Directing Group(s) | Key Reagents | Expected Outcome | Challenges |

| Directed ortho-Metalation (DoM) | Protected Amine (-NHP), Methoxy (-OCH3), Carboxylate (-COO-) | Organolithium (e.g., n-BuLi, s-BuLi), CO2 | Regioselective carboxylation at the C5 position | Protection of the amino group is necessary. Competition between directing groups can affect regioselectivity. |

| Diels-Alder Cycloaddition | Substituents on furan and dienophile | Substituted furan, Maleic anhydride | Formation of a substituted phthalic anhydride precursor | Availability of suitably substituted starting materials. Aromatization of the initial adduct is required. |

| Palladium-Catalyzed C-H Activation | Directing group (e.g., amide) | Pd catalyst, oxidant, coupling partner | Regioselective introduction of a functional group | Catalyst and ligand screening is often required to achieve high regioselectivity. |

Mechanistic Investigations of 3 Amino 4 Methoxy Phthalic Anhydride Reactivity

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The fundamental reaction mechanism for anhydrides, including 3-Amino-4-methoxy-phthalic anhydride (B1165640), is a two-stage process: nucleophilic addition followed by the elimination of a leaving group. vanderbilt.edumasterorganicchemistry.com This pathway leads to the substitution of the anhydride's carboxylate group with an incoming nucleophile. khanacademy.org

The process begins with the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This addition breaks the carbonyl π-bond, creating a transient, negatively charged tetrahedral intermediate. vanderbilt.edubyjus.com This intermediate is unstable and rapidly collapses. As the carbonyl π-bond reforms, the bond to the bridging oxygen atom cleaves, expelling a carboxylate as the leaving group and resulting in the formation of a new acyl compound. masterorganicchemistry.comlibretexts.org

A classic and highly significant reaction of phthalic anhydrides is their interaction with primary amines. This reaction proceeds in two distinct steps. rsc.org

Formation of Amic Acid : The first step involves the nucleophilic attack of the amine's nitrogen atom on a carbonyl carbon of the 3-Amino-4-methoxy-phthalic anhydride. This leads to the opening of the anhydride ring to form a stable intermediate known as an amic acid (or more specifically, a phthalamic acid derivative). vt.eduresearchgate.net This initial ring-opening reaction is typically fast and can often occur at room temperature. researchgate.net The product is a molecule that contains both a carboxylic acid and an amide functional group.

Imidization : The second step is the cyclization, or imidization, of the amic acid to form the corresponding N-substituted phthalimide (B116566). This is an intramolecular condensation reaction where the amide nitrogen attacks the carboxylic acid group, eliminating a molecule of water. rsc.org This ring-closing step generally requires higher temperatures or the presence of a dehydrating agent or catalyst to proceed efficiently. nih.govrsc.org

| Stage | Description | Key Intermediates/Products | Typical Conditions |

|---|---|---|---|

| 1. Ring Opening | Nucleophilic attack by the amine on a carbonyl carbon of the anhydride. | Tetrahedral Intermediate, Amic Acid | Room Temperature |

| 2. Ring Closing (Imidization) | Intramolecular nucleophilic acyl substitution followed by dehydration. | N-substituted Phthalimide, Water | Heat or Acid/Base Catalysis |

The ring-opening and ring-closing pathways are central to the reactivity of this compound.

Ring-Opening Pathway : This is initiated by a nucleophile, such as an amine, alcohol, or even water. nih.govchemrxiv.org The attack on a carbonyl carbon is the rate-determining step, leading to the formation of the tetrahedral intermediate. The subsequent collapse of this intermediate breaks the C-O bond within the anhydride ring, resulting in a linear molecule with two functional groups (e.g., a carboxylic acid and an amide in the case of reaction with an amine). nih.gov

Ring-Closing Pathway : This pathway is essentially the reverse process in terms of structure but involves different functional groups. In the context of imidization, the amide group's nitrogen atom acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid group. acs.org This forms a new tetrahedral intermediate which then eliminates a molecule of water to generate the final, stable imide ring. This cyclization is a key step in the synthesis of many polyimides and other functional materials. vt.edu

Influence of Amino and Methoxy (B1213986) Substituents on Reaction Kinetics and Selectivity

The amino (-NH₂) and methoxy (-OCH₃) groups attached to the aromatic ring of this compound are powerful electron-donating groups (EDGs) primarily through resonance effects. openstax.org These substituents profoundly influence the molecule's reactivity.

Influence on Kinetics : Both the amino and methoxy groups donate electron density to the benzene (B151609) ring. This increased electron density is delocalized onto the carbonyl groups, reducing their electrophilicity. A lower electrophilicity at the carbonyl carbons means they are less susceptible to attack by nucleophiles. Consequently, this compound is expected to react more slowly with nucleophiles compared to unsubstituted phthalic anhydride. The rate of hydrolysis and other nucleophilic acyl substitution reactions would be decreased due to this electronic deactivation. researchgate.net

Influence on Selectivity (Regioselectivity) : The presence of the substituents at the 3 and 4 positions makes the two carbonyl groups of the anhydride non-equivalent. One carbonyl group is ortho to the amino group, while the other is meta. The electron-donating resonance effect of the amino group is strongest at the ortho and para positions. Therefore, the carbonyl group at the position ortho to the amino group is significantly more deactivated (less electrophilic) than the carbonyl group at the meta position. This electronic difference dictates that an incoming nucleophile will preferentially attack the more electrophilic carbonyl carbon—the one meta to the amino group and para to the methoxy group. cdnsciencepub.comcdnsciencepub.com This predictable outcome, known as regioselectivity, is a critical consideration in the synthesis of specific isomers from this anhydride. nih.gov

| Substituent | Position | Electronic Effect | Impact on Carbonyl Group | Predicted Outcome |

|---|---|---|---|---|

| 3-Amino (-NH₂) | Ortho to one C=O, Meta to the other | Strong Electron-Donating (Resonance) | Reduces electrophilicity of both, especially the ortho carbonyl | Slower reaction rate; directs attack to the meta carbonyl |

| 4-Methoxy (-OCH₃) | Meta to one C=O, Para to the other | Strong Electron-Donating (Resonance) | Reduces electrophilicity of both, especially the para carbonyl | Reinforces the directing effect of the amino group |

Catalytic Reaction Mechanisms in this compound Transformations

To overcome the reduced reactivity caused by the electron-donating substituents, catalysts are often employed. Catalysis can accelerate both the initial ring-opening and, more commonly, the subsequent ring-closing (imidization) step.

Acid Catalysis : In the presence of an acid, a carbonyl oxygen can become protonated. byjus.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. Acid catalysis is particularly effective for the imidization of the intermediate amic acid. Protonation of the carboxylic acid's carbonyl group activates it towards intramolecular attack by the amide nitrogen, facilitating the ring-closure and subsequent dehydration to form the imide. researchgate.net Solvents like glacial acetic acid can serve as both the reaction medium and the catalyst. rsc.org

Base Catalysis : Tertiary amines and other bases can also act as catalysts. researchgate.net In the context of imidization, a base can facilitate the reaction by participating in proton transfer steps. For the initial reaction, a strong base could deprotonate a weak nucleophile, increasing its nucleophilicity. Some highly effective catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are known to react with the anhydride to form a more reactive intermediate, which is then more readily attacked by the primary nucleophile. byjus.comrsc.org

Derivatization Chemistry and Synthetic Transformations of 3 Amino 4 Methoxy Phthalic Anhydride

Synthesis of Phthalimide (B116566) Derivatives

The reaction of phthalic anhydrides with primary amines is a fundamental method for the synthesis of N-substituted phthalimides. This condensation reaction proceeds through a two-step mechanism involving the formation of an intermediate phthalamic acid, which then undergoes cyclodehydration to yield the final imide product.

The synthesis of N-substituted phthalimides from 3-Amino-4-methoxy-phthalic anhydride (B1165640) is achieved through its condensation with various primary amines. sphinxsai.com This reaction is typically carried out by heating the reactants in a high-boiling point solvent such as glacial acetic acid. sphinxsai.com The initial step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent heating promotes the cyclization of this intermediate through the elimination of a water molecule, resulting in the formation of the N-substituted phthalimide. researchgate.netlibretexts.org

The general reaction scheme for this transformation is as follows:

Figure 1: General scheme for the synthesis of N-substituted phthalimides from 3-Amino-4-methoxy-phthalic anhydride.

This method is versatile and has been employed to synthesize a wide array of N-substituted phthalimides with diverse biological activities. sphinxsai.com The reaction conditions can be modified, for instance, by using microwave irradiation to accelerate the reaction.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Phthalic anhydride | Primary amine | N-substituted phthalimide | Glacial acetic acid, reflux | sphinxsai.com |

| Phthalic anhydride | Amino acid | N-phthalimide amino acid | Glacial acetic acid, 170-180°C | sphinxsai.com |

| Phthalic anhydride | Various amines | N-substituted phthalimides | - | sphinxsai.com |

Substituted aminophthalic anhydrides are valuable monomers in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability. nih.gov The synthesis of polyimides from this compound involves a two-step process. The first step is the polycondensation reaction between the substituted phthalic anhydride and a diamine at room temperature in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. core.ac.uknasa.gov

In the second step, the poly(amic acid) is converted to the final polyimide through a process of cyclodehydration, also known as imidization. core.ac.uk This can be achieved either by thermal treatment at high temperatures (250-350°C) or by chemical means using dehydrating agents like acetic anhydride and a catalyst such as pyridine. core.ac.uknih.gov The properties of the resulting polyimide, such as solubility and thermal characteristics, can be tailored by the choice of the diamine and the specific substituents on the phthalic anhydride. titech.ac.jp

| Monomer 1 | Monomer 2 | Polymer Precursor | Final Polymer | Imidization Method |

| This compound | Aromatic diamine | Poly(amic acid) | Polyimide | Thermal or Chemical |

Construction of Novel Heterocyclic Systems

The reactive nature of this compound makes it a versatile building block for the synthesis of a variety of novel heterocyclic systems. These reactions often involve the participation of both the anhydride and the amino functionalities to construct fused ring structures.

The synthesis of benzoxazepine derivatives can be achieved through the reaction of phthalic anhydrides with appropriate precursors. One common method involves the cycloaddition reaction between imines and phthalic anhydride. orientjchem.orgorientjchem.org For instance, the reaction of an imine with phthalic anhydride in a suitable solvent like dry benzene (B151609) under reflux can lead to the formation of a 1,3-benzoxazepine-4,7-dione derivative. orientjchem.org The mechanism of this reaction is proposed to be a [2+5] cycloaddition.

Figure 2: Proposed synthesis of a benzoxazepine derivative from an imine and phthalic anhydride.

Pyrazolo[1,2-b]phthalazine-5,10-diones are a class of nitrogen-containing heterocycles that can be synthesized from phthalic anhydride through multi-component reactions. chemrevlett.comchemrevlett.com A common and efficient method is a one-pot, four-component reaction involving phthalic anhydride, hydrazine (B178648) hydrate, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. chemrevlett.commazums.ac.irmdpi.com

The reaction proceeds through the initial formation of phthalhydrazide (B32825) from phthalic anhydride and hydrazine hydrate. mazums.ac.ir The aldehyde and the active methylene compound then react with the phthalhydrazide in the presence of a catalyst to form the final pyrazolo[1,2-b]phthalazine derivative. chemrevlett.comlongdom.org Various catalysts, including Lewis acids like NiCl₂·6H₂O and ionic liquids, have been employed to facilitate this transformation. mazums.ac.irlongdom.org

| Reactants | Product | Catalyst | Reference |

| Phthalic anhydride, hydrazine hydrate, aldehyde, malononitrile/ethyl cyanoacetate | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | DBU acetate (B1210297) ionic liquid | chemrevlett.com |

| Phthalimide, hydrazine hydrate, aromatic aldehyde, malononitrile/ethyl cyanoacetate | 1H-Pyrazolo[1,2-b]phthalazin-5,10-dione | NiCl₂·6H₂O | longdom.org |

| Phthalic anhydride, hydrazine hydrate, various aryl aldehydes, malononitrile | 3-Amino-1-aryl-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile | Potassium carbonate | researchgate.net |

Phthalazinone derivatives are another important class of nitrogen-containing heterocycles that can be synthesized from phthalic anhydride. The most direct route involves the reaction of phthalic anhydride with hydrazine hydrate, often in the presence of an acid catalyst like acetic acid, to yield 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide). longdom.orgjst.go.jp This intermediate can then be further derivatized.

Alternatively, phthalazinone derivatives can be synthesized by reacting phthalic anhydride with other hydrazine derivatives. For instance, the reaction of o-aroylbenzoic acids, which can be derived from phthalic anhydride, with hydroxylamine (B1172632) hydrochloride can lead to the formation of a benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with various nitrogen nucleophiles, such as hydrazine monohydrate, to yield phthalazinone derivatives. ekb.eg The reaction of carbohydrazide (B1668358) derivatives with phthalic anhydride can also lead to the formation of phthalazinone structures. researchgate.net Furthermore, novel methods for nitrogen fixation have been explored where phthalic anhydride reacts with a titanium-nitrogen complex to produce phthalimide, which can be a precursor to other nitrogen heterocycles. researchgate.netscispace.com

Schiff Base Intermediates and their Cyclization Reactions

The primary amino group of this compound is a key functional handle for the formation of Schiff bases (or imines). This classical condensation reaction typically involves the reaction of the amine with an aldehyde or a ketone. While specific studies detailing the synthesis of Schiff bases from this compound are not extensively documented in readily available literature, the general principles of imine formation are well-established. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Following the formation of a Schiff base, the molecule retains the phthalic anhydride moiety, which can participate in subsequent intramolecular cyclization reactions. For instance, the reaction of phthalic anhydrides with various amines can lead to the formation of phthalamic acids, which can then be cyclized to produce phthalimides. In a multistep sequence, a Schiff base derived from an aminophthalimide could be envisioned. One study detailed the synthesis of new Schiff's bases by first reacting phthalic anhydride with p-amino acetophenone (B1666503) to form a phthalamic acid, which was then fused to create the corresponding phthalimide. anjs.edu.iq This phthalimide subsequently underwent condensation with various primary aromatic amines to yield the final Schiff's base products. anjs.edu.iq

Furthermore, Schiff bases derived from other starting materials have been shown to react with phthalic anhydride to form 1,3-oxazepine derivatives, indicating a potential pathway for complex heterocyclic synthesis should the Schiff base of this compound be formed first. sysrevpharm.orgresearchgate.net

Table 1: Potential Reactions Involving Schiff Base Formation

| Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde | Schiff Base | Condensation |

| Schiff Base of this compound | (intramolecular) | Cyclic Imide Derivative | Cyclization |

Advanced Condensation Reactions

The anhydride functionality of this compound is primed to participate in a variety of advanced condensation reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.

The Perkin reaction is a well-known organic reaction that synthesizes α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid. longdom.org This reaction is a primary method for producing cinnamic acid derivatives. longdom.orgresearchgate.net While the classic Perkin reaction involves the reaction of an aldehyde with an anhydride that possesses α-hydrogens, variants exist.

Although specific examples utilizing this compound in a Perkin-type condensation are not prominent in the surveyed literature, the general mechanism suggests potential reactivity. The reaction typically requires a base catalyst to form a carbanion from the anhydride, which then attacks the aromatic aldehyde. nih.gov Phthalic anhydride itself has been used in Perkin synthesis conditions with indole-3-aldehyde to form 3-(3-indolylmethine)phthalide. rsc.org This suggests that this compound could potentially react with aromatic aldehydes under similar conditions, with the electron-donating amino and methoxy (B1213986) groups influencing the reactivity of the aromatic ring and the anhydride moiety.

The Castagnoli–Cushman reaction is a powerful tool for the synthesis of lactams through the reaction of a cyclic anhydride with an imine. mdpi.com This reaction has seen broad application in the synthesis of diverse and complex molecular structures. mdpi.com Mechanistic studies have clarified that the reaction can proceed through the formation of amide-acid intermediates that exist in equilibrium with the free amine and cyclic anhydride. nih.govorganic-chemistry.org

The application of this reaction often involves homophthalic anhydride and its derivatives. organic-chemistry.orgnih.gov For example, a three-component variant of the Castagnoli-Cushman reaction using homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate has been employed to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.gov Given that the Castagnoli-Cushman reaction accommodates substituted anhydrides, it is plausible that this compound could serve as a substrate. mdpi.com The reaction with a suitable imine would theoretically lead to the formation of a substituted lactam, incorporating the amino- and methoxy-functionalized benzene ring into the final product's structure. The specific stereochemical and electronic outcomes would be influenced by the substituents on both the anhydride and the imine.

Table 2: Potential Advanced Condensation Reactions

| Reaction Name | Anhydride Substrate | Reactant 2 | Typical Product |

|---|---|---|---|

| Perkin-Type Condensation | This compound | Aromatic Aldehyde | Substituted Phthalide/Unsaturated Acid |

Selective Functionalization of the Aromatic Nucleus and Substituents

The aromatic ring of this compound is adorned with two powerful electron-donating groups: an amino group (-NH₂) and a methoxy group (-OCH₃). These groups activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to specific positions. The amino group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director.

Given the substitution pattern, the positions ortho and para to the amino group (positions 4 and 6) and the position ortho to the methoxy group (position 5) are electronically enriched. The directing effects of the two groups are cooperative, strongly activating position 5 (ortho to methoxy, meta to amino) and position 6 (para to amino). Steric hindrance from the adjacent methoxy group might influence the regioselectivity of substitution at position 5.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be applied to this compound. However, the high reactivity of the ring and the presence of the sensitive amino and anhydride groups would necessitate careful selection of reaction conditions to achieve selectivity and avoid unwanted side reactions, such as oxidation or polymerization. The amino group might require protection (e.g., via acetylation) to moderate its activating effect and prevent it from reacting with the electrophile.

Modern C-H functionalization techniques offer more sophisticated approaches to achieving site-selectivity, often through the use of directing groups. nih.gov While specific C-H functionalization studies on this compound are not readily found, these methods provide a conceptual framework for its potential selective derivatization.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Aromatic Ring | Activating Group Influence | Predicted Reactivity |

|---|---|---|

| 5 | Ortho to -OCH₃, Meta to -NH₂ | Highly Activated |

| 6 | Para to -NH₂ | Activated |

Advanced Spectroscopic Data for this compound Not Available in Public Scientific Literature

Following a comprehensive search of scientific databases and literature, detailed experimental data for the advanced spectroscopic and analytical characterization of the chemical compound "this compound" is not publicly available.

The request specified a detailed article covering Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and multidimensional techniques), Vibrational Spectroscopy (FT-IR and Raman), and Mass Spectrometry (including HRMS). However, no peer-reviewed articles, spectral databases, or other scholarly sources could be located that contain this specific analytical information for this compound.

Initial research identified a potential reference to the compound's synthesis in a 1938 publication by Rudolf Grewe. Analysis of this historical context reveals that the techniques central to the requested article, such as NMR and modern Mass Spectrometry, had not yet been developed or were not in common use for the characterization of organic compounds at that time. Subsequent searches for more recent studies that might have characterized this specific molecule using modern methods did not yield any results.

Without access to primary or validated secondary data sources, it is not possible to generate a scientifically accurate and informative article that adheres to the specific structural and content requirements of the user's request. The creation of such an article would require speculative or fabricated data, which would compromise the integrity and factual basis of the response. Therefore, the requested content on the spectroscopic and analytical characterization of this compound cannot be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Hyphenated Techniques (e.g., LC-MS) for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the detailed analysis of chemical compounds. In the context of 3-Amino-4-methoxy-phthalic anhydride (B1165640), LC-MS is invaluable for establishing a comprehensive purity and impurity profile. This method combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by Mass Spectrometry (MS).

The process involves introducing a sample into the HPLC system, where it travels through a column packed with a stationary phase. The differential interactions of the main compound and any impurities with the stationary and mobile phases lead to their separation over time. As each component elutes from the column, it is introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise molecular weight information for the parent compound and any trace impurities.

This dual analysis allows for the confident identification of by-products, starting materials, and degradation products, even at very low concentrations. Weak affinity chromatography combined with LC-MS can also be utilized to analyze interactions within crude reaction mixtures without prior purification, saving significant time and resources in drug discovery and development processes. researchgate.net

Table 1: Illustrative LC-MS Parameters for Analysis of Aromatic Anhydrides

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic Absorption (UV-Vis) Spectroscopy is a valuable technique for characterizing compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet-visible region. The structure of 3-Amino-4-methoxy-phthalic anhydride, which includes an aromatic ring and functional groups with non-bonding electrons (amino and methoxy (B1213986) groups) and π-electrons (carbonyl groups), is expected to exhibit distinct absorption bands.

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the benzene (B151609) ring and the carbonyl groups will likely result in characteristic π → π* transitions, while the amino and methoxy groups may give rise to n → π* transitions. The specific wavelengths of maximum absorbance (λmax) are sensitive to the molecular structure and the solvent used. For instance, studies on 3-nitrophthalal azlactone, a related derivative, show a second maximum absorption at 335 mµ. uni.edu The investigation of UV-vis spectra has also been instrumental in analyzing hydrogen bonding in other phthalimide (B116566) heterocycles. rsc.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | > 280 | Low to Moderate |

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. These methods are based on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

The method's high resolution allows for the separation of the target compound from closely related impurities. A UV detector is typically used to monitor the column effluent, as the aromatic nature of the compound ensures strong UV absorbance. By comparing the peak area of the main compound to the total area of all peaks, a quantitative measure of purity can be obtained. Method development often involves optimizing the mobile phase composition, pH, and column temperature to achieve the best separation. For instance, a patented method for detecting phthalic anhydride and related substances uses an octyl silane (B1218182) bonded silica (B1680970) gel column with a potassium phosphate (B84403) buffer and acetonitrile as the mobile phase, with detection at 225-235nm. google.com

Table 3: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | Octadecylsilane (C18), 5 µm, 250 x 4.6 mm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid; B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC/MS can be challenging. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Derivatization typically involves reacting the amino group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or an acylating agent. researchgate.net Once derivatized, the compound can be readily separated on a GC column and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for unequivocal identification. This method is particularly useful for identifying trace impurities that are amenable to gas chromatography. A patented GC method for phthalic anhydride analysis uses a temperature program starting at 80°C and ramping up to 290°C. google.com

Table 4: Potential GC/MS Parameters (Post-Derivatization)

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Oven Program | 100°C (2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-550 amu |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and for preliminary purity assessments. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on aluminum). The plate is then developed in a chamber containing a suitable mobile phase (eluent), typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). The separated spots are visualized under UV light or by staining with a chemical reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system and can be used for identification purposes. nih.gov

Table 5: Common TLC Systems for Aromatic Amines and Anhydrides

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm and/or 365 nm), Iodine vapor, or Potassium permanganate (B83412) stain |

Theoretical and Computational Chemistry Studies of 3 Amino 4 Methoxy Phthalic Anhydride and Its Derivatives

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis

Quantum mechanical calculations are fundamental to understanding the intricate details of chemical reactions involving 3-Amino-4-methoxy-phthalic anhydride (B1165640). These methods allow for the precise modeling of reaction mechanisms, providing a virtual laboratory to explore the energetic landscapes of chemical transformations.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 3-Amino-4-methoxy-phthalic anhydride. researchgate.net DFT calculations can predict a variety of electronic properties that are crucial for understanding the molecule's reactivity.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the electron-donating amino and methoxy (B1213986) groups are expected to raise the HOMO energy, while the electron-withdrawing anhydride group lowers the LUMO energy, likely resulting in a moderate HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, provide a visual representation of the charge distribution within the molecule. dntb.gov.ua For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the anhydride group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms of the amino group and the aromatic ring.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing electron delocalization and donor-acceptor interactions within the molecule. researchgate.net This analysis can quantify the stabilizing effects of hyperconjugation and resonance, providing a deeper understanding of the interplay between the amino, methoxy, and anhydride functionalities.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative and would be determined through specific DFT calculations.

The analysis of reaction pathways is greatly enhanced by the ability of quantum mechanics to locate and characterize transition states (TS). researchgate.net A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier reactants must overcome to become products. By calculating the energy of the transition state, the activation energy of a reaction can be determined, which is a key factor in reaction kinetics.

For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, DFT calculations can be employed to map out the entire potential energy surface. researchgate.net This involves identifying the structures of reactants, products, intermediates, and transition states. The resulting energy profile provides a detailed narrative of the reaction mechanism, highlighting the feasibility of different pathways. For instance, in a reaction where this compound is a reactant, computational chemists can model various possible approaches of a reagent and calculate the energy changes associated with each, thereby predicting the most likely reaction outcome.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in various solvents or in the solid state. These simulations can also shed light on how the molecule interacts with other molecules, including solvents, reactants, or biological macromolecules. This is particularly relevant for understanding its solubility and its potential as a building block in materials science or medicinal chemistry. The flexibility of the methoxy group and the potential for hydrogen bonding through the amino group are key aspects that can be investigated using MD simulations.

Prediction and Rationalization of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, it is possible to calculate various spectroscopic parameters that can be compared with experimental results.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. researchgate.net The calculated frequencies and intensities of the vibrational modes can aid in the assignment of experimental spectra, providing a detailed understanding of the molecule's vibrational characteristics. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), which is related to the electronic transitions between molecular orbitals. dntb.gov.ua The predicted absorption maxima can help in understanding the color and photophysical properties of the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations can be invaluable for confirming the structure of this compound and its derivatives.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group |

| IR Spectroscopy | ~1750 cm⁻¹ | C=O stretching (anhydride) |

| IR Spectroscopy | ~3400 cm⁻¹ | N-H stretching (amino) |

| UV-Vis Spectroscopy | ~350 nm | π → π* transition |

| ¹³C NMR Spectroscopy | ~165 ppm | Carbonyl carbon (anhydride) |

Note: The values in this table are representative and would be refined through specific computational studies.

Computational Design of Novel Derivatives and Synthetic Strategies

The insights gained from computational studies of this compound can be leveraged for the rational design of new molecules with tailored properties. By systematically modifying the structure of the parent molecule in silico and calculating the properties of the resulting derivatives, it is possible to screen for candidates with desired characteristics, such as enhanced reactivity, specific electronic properties, or improved solubility.

For example, computational methods can be used to explore the effects of introducing different substituents on the aromatic ring or modifying the amino and methoxy groups. This in silico screening can significantly reduce the time and resources required for experimental synthesis and testing. Furthermore, the understanding of reaction mechanisms derived from QM calculations can inform the development of more efficient and selective synthetic routes to this compound and its derivatives.

Role As a Versatile Building Block in Complex Organic Synthesis

Precursors for Advanced Polymeric and Supramolecular Materials

The structure of 3-amino-4-methoxy-phthalic anhydride (B1165640) makes it a promising candidate monomer for the synthesis of advanced polymers. The presence of both an amine and an anhydride group on the same molecule allows for various polymerization strategies, while the methoxy (B1213986) group can impart specific properties such as solubility and thermal stability to the final material.

High-performance polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized through the polycondensation reaction of a dianhydride and a diamine.

While specific research detailing the homopolymerization of 3-amino-4-methoxy-phthalic anhydride or its use as a primary monomer in high-performance polyimides is not extensively documented in publicly available literature, its chemical structure suggests several potential roles in polyimide synthesis:

AB-Type Monomer: As the molecule contains both an amine (A) and an anhydride (B) functionality, it could potentially undergo self-condensation to form a polyimide. In this scenario, the amine group of one monomer would react with the anhydride group of another. The resulting polymer would have a regularly repeating structure with pendant methoxy groups along the backbone.

Copolymer Component: It could be used as a comonomer in conjunction with traditional dianhydrides or diamines to modify the properties of the resulting polyimide. The incorporation of the methoxy and amine groups could enhance solubility in organic solvents, improve processability, and alter the dielectric properties of the final polymer.

End-Capping Agent: The molecule could also function as an end-capping agent to control the molecular weight of a polyimide chain by reacting with the terminal functional group (either amine or anhydride).

The properties of polyimides are heavily influenced by the chemical structure of their monomers. The introduction of a methoxy group, as present in this compound, could be expected to influence the polymer's characteristics.

Table 1: Potential Influence of Functional Groups on Polyimide Properties

| Functional Group | Potential Effect on Polyimide Properties |

| Amine (-NH2) | Provides a nucleophilic site for reaction with an anhydride to form the imide linkage. |

| Anhydride | Provides an electrophilic site for reaction with an amine, forming the core imide ring. |

| Methoxy (-OCH3) | May increase solubility, lower the glass transition temperature (Tg), and affect dielectric constant. |

Polyester-ether polyols are important intermediates in the production of polyurethanes. They are typically formed by reacting an anhydride or dicarboxylic acid with a diol (like diethylene glycol) to create a polyester (B1180765) intermediate, which is then reacted with an alkoxylating agent (such as propylene oxide) to introduce ether linkages.

The parent compound, phthalic anhydride, is commonly used for this purpose. While direct studies on the incorporation of this compound into polyester-ether polyols are limited, the fundamental chemistry allows for its use in a similar fashion. The anhydride ring can be opened by a diol to initiate the formation of a polyester chain. The presence of the amino and methoxy substituents on the aromatic ring would result in a functionalized polyol. The free amine group could serve as an additional reactive site for cross-linking or further modification of the final polyurethane product, potentially improving adhesion or other material properties.

Scaffold for the Synthesis of Diverse Organic Molecules

The reactivity of the amine and anhydride groups makes this compound an excellent scaffold for building a variety of more complex organic molecules. The anhydride can be readily opened by nucleophiles, while the amine group can be acylated, alkylated, or used in cyclization reactions.

A documented example of its use as a synthetic building block involves its reaction with (S)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine in refluxing acetic acid. In this synthesis, the primary amine of the ethylamine derivative reacts with the anhydride to form a phthalimide (B116566) derivative. This reaction demonstrates the utility of this compound as a reliable precursor for creating complex, multi-functionalized heterocyclic systems.

Table 2: Example Reaction of this compound

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | (S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | Acetic Acid, Reflux | Substituted Phthalimide |

This type of reaction highlights its role in constructing molecules with potential applications in medicinal chemistry and materials science, where the phthalimide core is a common structural motif.

Building Blocks for Self-Assembled Systems and Frameworks

Self-assembled systems are ordered structures formed through spontaneous organization of molecules driven by non-covalent interactions. The functional groups on this compound make it a potential building block for such systems.

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygens of the anhydride and the methoxy oxygen can act as hydrogen bond acceptors. These interactions can direct the assembly of molecules into specific architectures like sheets, ribbons, or helical structures.

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems, further stabilizing supramolecular assemblies.

Although specific examples of self-assembled frameworks derived directly from this compound are not widely reported, its structural motifs are found in larger molecules that do form such systems. By using it as a scaffold (as described in 7.2), one can synthesize larger, more complex molecules designed to self-assemble into functional materials, such as liquid crystals or organic gels.

Green Chemistry Innovations in the Synthesis of this compound

The pursuit of sustainable chemical manufacturing has spurred significant research into green chemistry principles, focusing on minimizing hazardous substances, maximizing atom economy, and enhancing energy efficiency. In the context of synthesizing and derivatizing this compound, a valuable intermediate in various chemical industries, these principles are driving the adoption of novel and environmentally benign methodologies. This article explores the green chemistry approaches being applied to this specific compound, focusing on sustainable solvents, innovative catalysts, and energy-efficient protocols.

Future Directions and Emerging Research Avenues for 3 Amino 4 Methoxy Phthalic Anhydride Chemistry

Innovation in Reaction Pathways and Methodological Development

The future of 3-Amino-4-methoxy-phthalic anhydride (B1165640) chemistry is intrinsically linked to the development of novel reaction pathways that expand its synthetic utility. While classical reactions of phthalic anhydrides, such as condensation with primary amines to form phthalimides, are well-established, researchers are exploring more sophisticated transformations. researchgate.netresearchgate.net Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, represent a significant area of growth. For instance, one-pot, four-component reactions involving phthalic anhydride, hydrazine (B178648) hydrate, aldehydes, and malononitrile (B47326) have been developed to create complex heterocyclic systems like pyrazolophthalazines. researchgate.net

The presence of the amino and methoxy (B1213986) groups on the 3-Amino-4-methoxy-phthalic anhydride ring offers unique opportunities to influence these innovative pathways. The amino group can act as an internal nucleophile or a directing group, potentially leading to novel intramolecular cyclizations or regioselective multicomponent reactions. The electronic effects of both substituents can modulate the reactivity of the anhydride ring, enabling transformations that are not feasible with unsubstituted phthalic anhydride. Future research will likely focus on leveraging these intrinsic properties to design new, efficient routes to complex nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry. uobaghdad.edu.iq

| Reaction Type | Description | Potential Role of this compound |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a product containing substantial portions of all components. | The amino group can participate as a reactant, leading to novel heterocyclic scaffolds. The methoxy group can influence regioselectivity. |

| Domino/Cascade Reactions | A sequence of intramolecular reactions triggered by a single event, forming multiple bonds in one synthetic operation. | The amino group can act as an initiating nucleophile for an intramolecular cascade following the initial anhydride ring-opening. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. researchgate.net | Enables rapid, solvent-free, or reduced-solvent synthesis of derivatives, enhancing the green chemistry profile of its applications. sphinxsai.com |

| Metal-Free Synthesis | Development of reactions that avoid transition metal catalysts, often using organocatalysts or base/acid catalysis for greener processes. nih.gov | The inherent nucleophilicity of the amino group could be harnessed in organocatalytic pathways, potentially enabling new asymmetric transformations. |

Design of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is paramount for unlocking the full potential of this compound. While traditional industrial processes for phthalic anhydride synthesis rely on vanadium-based catalysts for the oxidation of o-xylene (B151617) or naphthalene (B1677914), future research is geared towards catalysts that offer higher selectivity and efficiency for its downstream functionalization. wikipedia.orgdouwin-chem.com This includes the design of catalysts for specific transformations like selective hydrogenation to phthalides or copolymerization with epoxides. researchgate.netnih.gov

For this compound, the focus will be on designing catalysts that can selectively target either the anhydride or the amino functionality, or that can utilize these groups for coordination-assisted catalysis. For example, Lewis acid catalysts could be developed to activate the anhydride ring for nucleophilic attack, while a separate catalytic system could mediate reactions at the amino group. More sophisticated approaches may involve bifunctional catalysts that can activate both reacting partners simultaneously. The development of highly active and selective catalysts, such as amine-bis(phenolate) chromium(III) complexes for copolymerization or supported nickel catalysts for hydrogenation, will be crucial for producing polymers and fine chemicals with precisely controlled properties. researchgate.netnih.gov

| Catalyst Type | Application Area | Advantage for this compound |

| Supported Metal Catalysts (e.g., Ni/TiO2-SiO2) | Selective hydrogenation of the anhydride to form functionalized phthalides. researchgate.net | Enables the production of novel lactones while preserving the amino and methoxy groups for further functionalization. |

| Chromium(III) Complexes | Ring-opening copolymerization with epoxides to produce polyesters. nih.gov | Allows for the creation of functional polyesters where the amino and methoxy groups can be used to tune properties like solubility, thermal stability, or adhesion. |

| Organocatalysts (e.g., Imidazole) | Metal-free synthesis of phthalimide (B116566) derivatives. nih.gov | Provides a green, cost-effective method for synthesizing imides, leveraging the reactivity of the anhydride in a more sustainable manner. |

| Bifunctional Catalysts | Tandem or one-pot reactions involving multiple functional groups. | A single catalyst could orchestrate a sequence of reactions, for instance, an initial imide formation followed by a subsequent cross-coupling at the amino group. |

Integration into Advanced Functional Materials and Nanostructures

A significant future direction for this compound lies in its use as a monomer or building block for advanced functional materials. Phthalic anhydrides are already key components in the production of plasticizers, unsaturated polyester (B1180765) resins, and alkyd resins for paints and coatings. gst-chem.commarketresearchfuture.comdouwin-chem.com The functional groups on this compound make it an ideal candidate for creating materials with tailored properties.

The primary amino group provides a reactive handle for polymerization, enabling its incorporation into high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The methoxy group can further modify the polymer's properties, potentially improving solubility for easier processing or altering its electronic characteristics for applications in electronics. Furthermore, the amino group is a key functionality for postsynthetic modification of materials like metal-organic frameworks (MOFs), where it can be converted into a wide range of other groups after the framework has been constructed. nih.gov This allows for the creation of MOFs with customized pore environments for applications in catalysis, gas separation, and sensing.

| Material Class | Role of this compound | Potential Application |

| High-Performance Polyimides | Monomer providing both the dianhydride component and a functional side group. | Aerospace components, flexible electronics, gas separation membranes. |

| Functional Polyesters | Co-monomer in ring-opening copolymerization with epoxides. | Biodegradable plastics, drug delivery systems, advanced coatings. |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker for postsynthetic modification. nih.gov | Selective gas storage, heterogeneous catalysis, chemical sensors. |

| Dyes and Pigments | Precursor for complex chromophores. wikipedia.org | Organic light-emitting diodes (OLEDs), specialty coatings, advanced imaging. |

Exploration of Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous, more controlled production. These technologies offer significant advantages in terms of safety, scalability, process control, and the ability to safely handle highly reactive intermediates. The continuous production of phthalimide from phthalic anhydride and ammonia (B1221849) has been explored to improve efficiency and reduce product loss. google.com

For this compound, flow chemistry could enable the precise control of exothermic reactions, such as polymerization or nitration, improving product consistency and safety. Automated platforms could be used to rapidly screen reaction conditions, catalysts, and co-monomers, accelerating the discovery of new materials derived from this building block. The integration of in-line analytics would allow for real-time monitoring and optimization of reaction parameters, leading to higher yields and purities. This approach is particularly valuable for the multi-step synthesis of complex molecules, where intermediates can be generated and used in subsequent steps without isolation, streamlining the entire process.

Computational-Guided Discovery of New Reactivity and Applications

Computational chemistry and in silico modeling are becoming indispensable tools for modern chemical research. Density Functional Theory (DFT) studies are increasingly used to investigate the reactivity, stability, and electronic properties of molecules, providing insights that guide experimental work. mdpi.comresearchgate.net Such studies can elucidate reaction mechanisms, predict the outcomes of catalytic cycles, and explain the properties of novel materials. nih.govnih.gov

In the context of this compound, computational methods can be employed to:

Predict Reactivity: DFT calculations can model the electronic structure of the molecule, identifying the most likely sites for electrophilic or nucleophilic attack and predicting the activation energies for various reaction pathways. nih.gov

Design Novel Catalysts: Computational screening can help identify promising catalyst structures that can selectively interact with the functional groups of the molecule.

Simulate Material Properties: Molecular dynamics simulations can predict the bulk properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and gas permeability.

Discover Biological Applications: In silico molecular docking studies can screen libraries of virtual compounds derived from this anhydride against biological targets, identifying potential candidates for new therapeutic agents. nih.govresearchgate.net This approach has been used to evaluate phthalimide derivatives as potential antimicrobial agents by predicting their binding affinity to key enzymes. nih.gov

| Computational Technique | Objective | Specific Application for this compound |

| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity, and reaction mechanisms. mdpi.com | Predict the regioselectivity of reactions; calculate HOMO-LUMO gaps to estimate electronic properties for materials science. nih.gov |

| Molecular Docking | Predict the binding orientation and affinity of a molecule to a biological target. researchgate.net | Identify potential protein targets for derivatives, guiding the development of new pharmaceuticals. |

| Molecular Dynamics (MD) | Simulate the physical movements of atoms and molecules to predict bulk properties. | Model the chain packing and thermomechanical properties of new polyimides or polyesters. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical, chemical, or biological activity. | Develop models to predict the performance of derivatives as, for example, plasticizers or antimicrobial agents based on their structure. |

Q & A

Q. Notes

- References (e.g., ) correlate with the provided evidence IDs.

- Methodological answers emphasize experimental design, data validation, and interdisciplinary collaboration.

- Advanced questions focus on mechanistic studies, kinetics, and novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.